molecular formula C18H18N2O4S B6355615 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one CAS No. 1023468-48-5

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one

Cat. No. B6355615
M. Wt: 358.4 g/mol
InChI Key: FKUMMIKDKOLDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one, also known as 4-ethyl-3-(4-methylsulfonylphenyl)-2-pyrazoline, is a heterocyclic compound that is widely used in research, as an intermediate in the synthesis of drugs, and in the manufacture of various chemicals. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound has also been used in a variety of scientific research applications, such as the study of enzyme kinetics, drug action, and the development of new drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one involves the reaction of 4-ethylphenylhydrazine with 4-methylbenzenesulfonyl chloride to form 1-(4-ethylphenyl)-3-((4-methylphenyl)sulfonyl)pyrazolidin-5-one, which is then reacted with ethyl acetoacetate to form 1-(4-ethylphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one. The ethyl group is then replaced with an ethoxy group using ethanol and sodium ethoxide.

Starting Materials
4-ethylphenylhydrazine, 4-methylbenzenesulfonyl chloride, ethyl acetoacetate, ethanol, sodium ethoxide

Reaction
4-ethylphenylhydrazine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 1-(4-ethylphenyl)-3-((4-methylphenyl)sulfonyl)pyrazolidin-5-one., 1-(4-ethylphenyl)-3-((4-methylphenyl)sulfonyl)pyrazolidin-5-one is then reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form 1-(4-ethylphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one., The ethyl group in 1-(4-ethylphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one is then replaced with an ethoxy group using ethanol and sodium ethoxide in the presence of a base such as potassium carbonate.

Mechanism Of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline are not well understood. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It is also believed to have an inhibitory effect on the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. It is also relatively easy to synthesize and purify, making it a convenient compound for use in research. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit a variety of enzymes.

Future Directions

There are a number of potential future directions for the use of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline. These include further research into its mechanism of action, its potential clinical applications, and its use as a model compound in the development of new drugs. Additionally, further research could be conducted into its potential use as an inhibitor of specific enzymes, such as cyclooxygenase and lipoxygenase. Finally, further research could be conducted into its potential use as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model compound to study the mechanism of enzyme action. It has also been used in the study of drug action, as a model compound to study the mechanism of drug action. In addition, it has been used in the development of new drugs, as a model compound to study the structure-activity relationships of drugs.

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(4-methylphenyl)sulfonyl-3H-pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-24-15-8-6-14(7-9-15)20-12-17(21)18(19-20)25(22,23)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUMMIKDKOLDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.